(S)-4-Isobutyloxazolidin-2-one
Overview
Description
(S)-4-Isobutyloxazolidin-2-one is a useful research compound. Its molecular formula is C7H13NO2 and its molecular weight is 143.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Medicinal Applications
Antibiotic Activity : (S)-4-isobutyl and (S)-4-benzylthiazolidin-2-ones, derivatives of (S)-4-Isobutyloxazolidin-2-one, have shown inhibitory activities against Candida albicans and Escherichia coli (Deng et al., 2011).
Synthesis of Bioactive Compounds : The compound has been used as a chiral auxiliary in asymmetric synthesis, leading to the production of bioactive molecules such as ezetimibe (Goyal et al., 2016).
Cancer Research : A derivative of this compound has shown cytotoxicity against rapamycin-resistant colon cancer cells, suggesting potential for cancer therapy (Yoon et al., 2016).
Chemical Synthesis and Organic Chemistry
Isoxazolidine Synthesis : The compound is involved in the synthesis of isoxazolidines, which are important in organic synthesis, drug discovery, and chemical biology (Karyakarte et al., 2012).
Stereochemistry in Organic Synthesis : It has been used to study stereoselective reactions, crucial in the development of chiral drugs and complex molecules (Ferraz et al., 2007).
Biological Activity
Antibacterial Agents : Nano-MoO3-mediated synthesis of thiazolidin-4-ones has been studied for antibacterial activity, with this compound being a key component (Kumar et al., 2016).
Inhibition of Sphingosine 1-Phosphate Lyase : Derivatives have been investigated for their role in treating autoimmune disorders like rheumatoid arthritis (Bagdanoff et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(4S)-4-(2-methylpropyl)-1,3-oxazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5(2)3-6-4-10-7(9)8-6/h5-6H,3-4H2,1-2H3,(H,8,9)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOAHLJDKWZJPD-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1COC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1COC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10429046 | |
Record name | (4S)-4-(2-Methylpropyl)-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10429046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17016-85-2 | |
Record name | (4S)-4-(2-Methylpropyl)-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10429046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of (S)-4-Isobutyloxazolidin-2-one in inhibiting mTORC1?
A: Unfortunately, the provided abstract does not delve into the specific mechanism of action for this compound's inhibitory effect on mTORC1. The abstract only indicates that the compound is a "novel leucyl-tRNA synthetase (LRS)-targeted mTORC1 inhibitor" []. Further research and full-text access to the paper are necessary to understand the specifics of this interaction and the downstream effects on mTORC1 signaling.
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